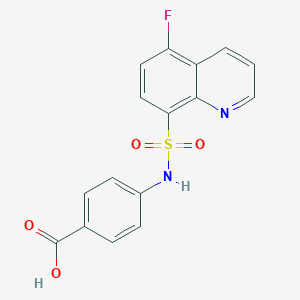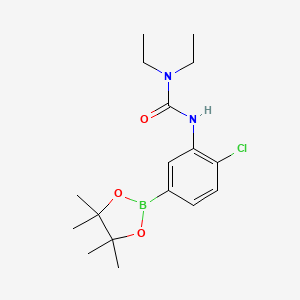
13,13,13-triphenyltridecylphosphanium;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,13,13-Triphenyltridecylphosphanium;bromide is an organophosphorus compound characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its unique structure, which includes three phenyl groups attached to a tridecyl chain, making it a significant molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13,13,13-triphenyltridecylphosphanium;bromide typically involves the reaction of triphenylphosphine with a tridecyl halide under controlled conditions. The reaction is usually carried out in a polar organic solvent to facilitate the formation of the phosphonium salt. The general reaction can be represented as: [ \text{Ph}3\text{P} + \text{C}{13}\text{H}_{27}\text{Br} \rightarrow \text{Ph}_3\text{P}+\text{C}_{13}\text{H}_{27}\text{Br}- ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 13,13,13-Triphenyltridecylphosphanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxides are employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
13,13,13-Triphenyltridecylphosphanium;bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 13,13,13-triphenyltridecylphosphanium;bromide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include the disruption of cellular membranes and interference with enzymatic activities.
Comparación Con Compuestos Similares
- Methyltriphenylphosphonium bromide
- Tetrabutylammonium bromide
- Trihexyl tetradecyl phosphonium bromide
Comparison: Compared to these similar compounds, 13,13,13-triphenyltridecylphosphanium;bromide is unique due to its longer tridecyl chain, which imparts distinct physicochemical properties. This uniqueness makes it particularly useful in applications requiring specific solubility and reactivity characteristics.
Propiedades
Fórmula molecular |
C31H42BrP |
|---|---|
Peso molecular |
525.5 g/mol |
Nombre IUPAC |
13,13,13-triphenyltridecylphosphanium;bromide |
InChI |
InChI=1S/C31H41P.BrH/c32-27-19-8-6-4-2-1-3-5-7-18-26-31(28-20-12-9-13-21-28,29-22-14-10-15-23-29)30-24-16-11-17-25-30;/h9-17,20-25H,1-8,18-19,26-27,32H2;1H |
Clave InChI |
FBZIMPBIRDIKBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CCCCCCCCCCCC[PH3+])(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



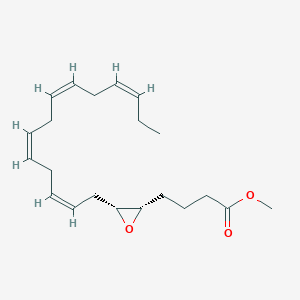
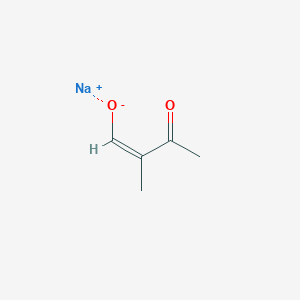

![4-Pyrimidinecarboxaldehyde, 2-[[3-(2-oxo-1-pyrrolidinyl)propyl]amino]-](/img/structure/B12337867.png)

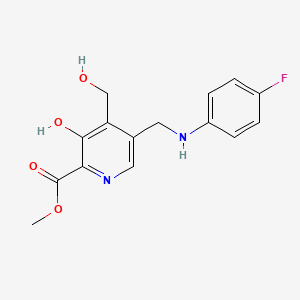
![Acetic acid, 2,2'-[(1-methylethylidene)bis(thio)]bis-, dimethyl ester](/img/structure/B12337882.png)
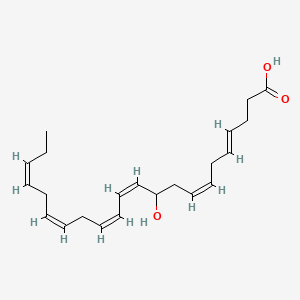
![[4-[(2S)-3-amino-2-[(2-aminoacetyl)amino]-3-oxopropyl]phenyl] acetate](/img/structure/B12337894.png)
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12337903.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylate](/img/structure/B12337910.png)
